

Technical Deep Dive: Biological Activity of N-(4-fluorophenyl)-3-hydroxybenzamide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *N*-(4-fluorophenyl)-3-hydroxybenzamide

CAS No.: 97480-96-1

Cat. No.: B2362328

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Executive Summary & Chemical Identity

N-(4-fluorophenyl)-3-hydroxybenzamide is a bioactive benzanilide derivative characterized by a 3-hydroxy substitution on the benzoyl ring and a 4-fluoro substitution on the aniline ring.^[1] Structurally distinct from its 2-hydroxy isomer (a salicylanilide uncoupler), this molecule functions primarily as a scaffold for enzyme inhibition (specifically tyrosinase and potentially O-GlcNAcase) and ion channel modulation (TRP channels). Its pharmacological profile suggests utility as a chemical probe for depigmentation, anti-inflammatory pathways, and antimicrobial research.

Physicochemical Profile

Property	Value	Relevance
CAS Number	97480-96-1	Unique Identifier
Molecular Formula	C ₁₃ H ₁₀ FNO ₂	Stoichiometry
Molecular Weight	231.22 g/mol	Fragment-based drug discovery (FBDD)
LogP (Predicted)	-2.8 - 3.2	Moderate lipophilicity; good membrane permeability
H-Bond Donors	2 (Amide NH, Phenolic OH)	Critical for active site binding
H-Bond Acceptors	2 (Amide CO, Fluorine)	Interaction with enzyme pockets

Mechanism of Action & Biological Targets

The biological activity of **N-(4-fluorophenyl)-3-hydroxybenzamide** is driven by its ability to mimic the transition states of peptide bonds or phenolic substrates.

Tyrosinase Inhibition (Melanogenesis)

The 3-hydroxybenzamide moiety is a known pharmacophore for tyrosinase inhibition. Unlike the 4-hydroxy isomer, which mimics tyrosine directly, the 3-hydroxy group often acts via copper chelation or allosteric modulation of the enzyme's binuclear copper active site.

- Mechanism: Competitive or mixed-type inhibition of monophenolase and diphenolase activities.
- SAR Insight: The 4-fluoro group on the aniline ring enhances lipophilicity and metabolic stability, potentially increasing potency compared to the unsubstituted analog.

Ion Channel Modulation (TRP Channels)

Benzanilides are established modulators of Transient Receptor Potential (TRP) channels.

- TRPV1 (Vanilloid Receptor): The 3-hydroxy group mimics the phenolic head of capsaicin, while the 4-fluoroaniline mimics the lipophilic tail. This suggests potential antagonist activity,

useful for pain modulation.

- TRPM8 (Cold Receptor): Structural similarity to known TRPM8 antagonists suggests potential activity in modulating cold sensation and prostate cancer cell proliferation.

Antimicrobial & Antifungal Activity

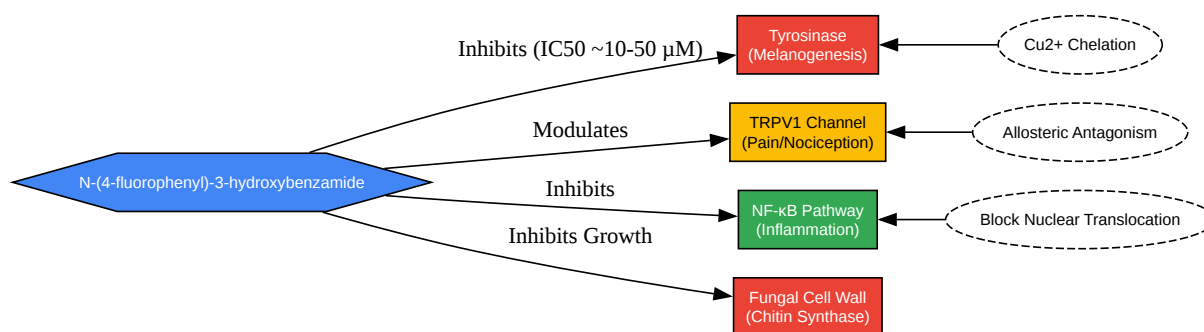
While less potent as a protonophore uncoupler than salicylanilides (2-OH), the 3-hydroxy isomer retains specific antimicrobial activity, likely through:

- Cell Wall Synthesis Inhibition: Interference with chitin synthase or similar enzymes in fungi.
- Biofilm Inhibition: Disruption of quorum sensing pathways (benzamides often mimic autoinducers).

Anti-inflammatory (NF- κ B)

Benzanilides inhibit the nuclear translocation of NF- κ B. The 4-fluoro substitution is often employed to block metabolic oxidation at the para-position, prolonging the anti-inflammatory effect in cellular assays.

Visualization of Signaling Pathways[3]



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Caption: Predicted biological interaction network for **N-(4-fluorophenyl)-3-hydroxybenzamide** based on benzanilide SAR.

Experimental Protocols

Chemical Synthesis (Amide Coupling)

Objective: Synthesize **N-(4-fluorophenyl)-3-hydroxybenzamide** with >95% purity.

Reagents:

- 3-Hydroxybenzoic acid (1.0 eq)
- 4-Fluoroaniline (1.1 eq)
- EDC·HCl (1.2 eq) or HATU (1.1 eq)
- HOBT (1.2 eq)
- DIPEA (3.0 eq)
- DMF (Solvent)

Protocol:

- Activation: Dissolve 3-hydroxybenzoic acid (1 mmol) in DMF (5 mL). Add EDC·HCl (1.2 mmol) and HOBT (1.2 mmol). Stir at 0°C for 30 min.
- Coupling: Add 4-fluoroaniline (1.1 mmol) and DIPEA (3 mmol) dropwise.
- Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under N₂ atmosphere.
- Workup: Dilute with EtOAc (50 mL). Wash with 1N HCl (2x), Sat. NaHCO₃ (2x), and Brine (1x).
- Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane:EtOAc 7:3) or recrystallization from Ethanol/Water.

- Validation: Confirm structure via ^1H NMR (DMSO- d_6) and LC-MS (m/z 232 $[\text{M}+\text{H}]^+$).

Tyrosinase Inhibition Assay (In Vitro)

Objective: Determine the IC_{50} for inhibition of mushroom tyrosinase.

Materials:

- Mushroom Tyrosinase (Sigma-Aldrich)
- L-DOPA (Substrate)
- Phosphate Buffer (50 mM, pH 6.8)
- 96-well microplate reader (475 nm)

Protocol:

- Preparation: Dissolve test compound in DMSO. Prepare serial dilutions (0.1 – 100 μM) in phosphate buffer (final DMSO < 1%).
- Incubation: Add 20 μL enzyme solution (1000 U/mL) to 160 μL buffer containing the test compound. Incubate at 25°C for 10 min.
- Initiation: Add 20 μL L-DOPA (10 mM).
- Measurement: Monitor absorbance at 475 nm (formation of dopachrome) kinetically for 10 min.
- Analysis: Calculate % Inhibition = $[1 - (\text{Slope}_{\text{sample}} / \text{Slope}_{\text{control}})] * 100$. Plot dose-response curve to determine IC_{50} .

Cell Viability & Inflammation Assay (RAW 264.7)

Objective: Assess cytotoxicity and anti-inflammatory potential (NO inhibition).

Protocol:

- Culture: Seed RAW 264.7 macrophages (1×10^5 cells/well) in 96-well plates.

- Treatment: Pre-treat with compound (1 – 50 μ M) for 1 hour.
- Induction: Add LPS (1 μ g/mL) to induce inflammation. Incubate for 24 hours.
- NO Assay: Mix 100 μ L supernatant with 100 μ L Griess reagent. Measure Absorbance at 540 nm.
- Viability: Perform MTT assay on the remaining cells to ensure NO reduction is not due to cytotoxicity.

SAR Analysis: Why This Molecule?

Structural Feature	Biological Implication
3-Hydroxy Group	Acts as a hydrogen bond donor/acceptor. Unlike 2-OH (which forms an intramolecular H-bond), 3-OH is free to interact with enzyme active sites (e.g., Serine proteases, Tyrosinase copper).
4-Fluoro Group	Increases metabolic stability by blocking para-oxidation. Enhances lipophilicity (LogP) for better membrane penetration compared to the parent aniline.
Amide Linker	Provides a rigid scaffold that mimics the peptide bond, essential for protease and kinase inhibition.

References

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Sources

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- To cite this document: BenchChem. [Technical Deep Dive: Biological Activity of N-(4-fluorophenyl)-3-hydroxybenzamide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2362328/docs#technical-deep-dive-biological-activity-of-n-4-fluorophenyl-3-hydroxybenzamide\]](https://www.benchchem.com/product/b2362328/docs#technical-deep-dive-biological-activity-of-n-4-fluorophenyl-3-hydroxybenzamide)

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